molecular formula C21H22O6 B12587438 7-Hexyl-3-hydroxy-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one CAS No. 649551-46-2

7-Hexyl-3-hydroxy-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one

Cat. No.: B12587438
CAS No.: 649551-46-2
M. Wt: 370.4 g/mol
InChI Key: FMFKHXSDOIQAFC-UHFFFAOYSA-N
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Description

7-Hexyl-3-hydroxy-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one (CAS: 649551-46-2) is a synthetic flavonoid derivative with a molecular formula of C₂₁H₂₂O₆ and an average molecular weight of 370.39 g/mol . Structurally, it features a benzopyran-4-one core substituted with:

  • A hydroxyl group at position 3, contributing to hydrogen-bonding capacity.
  • A 3,4,5-trihydroxyphenyl group at position 2, which is characteristic of polyphenolic antioxidants.

Properties

CAS No.

649551-46-2

Molecular Formula

C21H22O6

Molecular Weight

370.4 g/mol

IUPAC Name

7-hexyl-3-hydroxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one

InChI

InChI=1S/C21H22O6/c1-2-3-4-5-6-12-7-8-14-17(9-12)27-21(20(26)18(14)24)13-10-15(22)19(25)16(23)11-13/h7-11,22-23,25-26H,2-6H2,1H3

InChI Key

FMFKHXSDOIQAFC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=CC(=C(C(=C3)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hexyl-3-hydroxy-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one typically involves the condensation of appropriate phenolic compounds with hexyl derivatives under controlled conditions. The reaction often requires the use of catalysts such as acids or bases to facilitate the formation of the benzopyran ring structure. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and scalability. Purification steps, such as recrystallization or chromatography, are employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

7-Hexyl-3-hydroxy-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The hydroxyl groups present in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

7-Hexyl-3-hydroxy-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one has a wide range of scientific research applications:

    Chemistry: It is used as a model compound for studying flavonoid chemistry and reaction mechanisms.

    Biology: The compound exhibits antioxidant properties, making it useful in studies related to oxidative stress and cellular protection.

    Medicine: Research has explored its potential therapeutic effects, including anti-inflammatory, anticancer, and neuroprotective activities.

    Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of 7-Hexyl-3-hydroxy-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

    Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

    Anticancer Activity: The compound induces apoptosis in cancer cells through the activation of specific signaling pathways and inhibition of cell proliferation.

Comparison with Similar Compounds

7-Decyl-3-hydroxy-2-(3,4,5-trihydroxyphenyl)-4H-chromen-4-one

  • Molecular Formula : C₂₅H₃₀O₆ (MW: 426.51 g/mol) .
  • Key Difference : A decyl chain (10 carbons) replaces the hexyl group (6 carbons).
  • This compound’s larger molecular weight (426 vs. 370 g/mol) may also affect pharmacokinetics .

Functional Group Variations: Hydroxyl vs. Methoxy Substitutions

5,7-Dihydroxy-3,6,8-trimethoxy-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one

  • Structure : Features three methoxy groups (positions 3, 6, 8) and retains the trihydroxyphenyl group .
  • The electron-donating methoxy groups may alter electronic properties, affecting binding to biological targets .

Myricetin (3,5,7-Trihydroxy-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one)

  • Structure: Lacks alkyl chains but has six hydroxyl groups (positions 3, 5, 7 on the benzopyranone and 3′,4′,5′ on the phenyl group) .
  • Impact : High hydroxyl content increases solubility and antioxidant capacity (e.g., free radical scavenging) but may reduce cell permeability. Myricetin’s lack of alkyl chains makes it more hydrophilic than the target compound .

Glycosylated Derivatives

7-(β-D-glucopyranosyloxy)-5-hydroxy-2-methoxyphenyl)-3,6-dimethoxy-4H-1-benzopyran-4-one

  • Structure : A glucosyl group is attached at position 7, replacing the hexyl chain .
  • Impact : Glycosylation significantly enhances water solubility but may require enzymatic cleavage (e.g., by β-glucosidase) for bioavailability. This contrasts with the hexyl chain’s role in passive diffusion across lipid membranes .

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituents (Positions) Molecular Formula MW (g/mol) Key Properties Reference
7-Hexyl-3-hydroxy-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one Hexyl (7), OH (3), trihydroxyphenyl (2) C₂₁H₂₂O₆ 370.39 High lipophilicity
7-Decyl-3-hydroxy-2-(3,4,5-trihydroxyphenyl)-4H-chromen-4-one Decyl (7), OH (3), trihydroxyphenyl (2) C₂₅H₃₀O₆ 426.51 Enhanced lipophilicity, lower solubility
5,7-Dihydroxy-3,6,8-trimethoxy-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one OMe (3,6,8), OH (5,7), trihydroxyphenyl (2) C₂₀H₁₈O₁₁ 434.35 Reduced polarity, metabolic stability
Myricetin OH (3,5,7), trihydroxyphenyl (2) C₁₅H₁₀O₈ 318.24 High solubility, antioxidant activity

Research Findings and Implications

  • Alkyl Chain Length : Increasing chain length (hexyl → decyl) correlates with higher lipophilicity, which may improve tissue penetration but complicate formulation .
  • Hydroxyl vs. Methoxy : Hydroxyl-rich derivatives (e.g., myricetin) exhibit stronger antioxidant activity, while methoxy substitutions enhance stability but reduce reactivity .
  • Glycosylation : Introduces polar groups, favoring aqueous solubility but requiring enzymatic activation for bioavailability .

Biological Activity

7-Hexyl-3-hydroxy-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one, also known as a flavonoid compound, has garnered attention due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C21_{21}H22_{22}O6_6
  • Molecular Weight : 370.396 g/mol
  • CAS Number : 649551-46-2

Antioxidant Activity

Flavonoids are known for their antioxidant properties. Studies have demonstrated that 7-Hexyl-3-hydroxy-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one exhibits significant free radical scavenging activity. This is crucial in mitigating oxidative stress-related diseases.

Anti-inflammatory Effects

Research indicates that this compound can inhibit the production of pro-inflammatory cytokines. It has been shown to modulate pathways such as NF-kB and MAPK, leading to reduced inflammation in various models.

Neuroprotective Properties

In vitro studies suggest that it may protect neuronal cells from apoptosis induced by oxidative stress. This neuroprotective effect is particularly relevant in the context of neurodegenerative diseases.

Anticancer Potential

Preliminary studies have indicated that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Its mechanism appears to involve the modulation of cell cycle regulators and apoptotic pathways.

The biological activities of 7-Hexyl-3-hydroxy-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one can be attributed to its ability to interact with various molecular targets:

  • PKC-zeta Inhibition : This compound has been identified as an isoform-selective inhibitor of Protein Kinase C (PKC-zeta), which plays a role in various cellular processes including growth and differentiation .
  • Antioxidant Enzyme Modulation : It enhances the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase, contributing to its protective effects against oxidative damage.

Study 1: Neuroprotection in Oxidative Stress Models

A study evaluated the neuroprotective effects of the compound in a model of oxidative stress induced by hydrogen peroxide in neuronal cells. The results showed a significant reduction in cell death and an increase in cell viability when treated with varying concentrations of the compound.

Concentration (µM)Cell Viability (%)
030
1050
2575
5090

Study 2: Anticancer Activity

In a preliminary screening against various cancer cell lines, 7-Hexyl-3-hydroxy-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one exhibited selective cytotoxicity towards breast cancer cells (MCF-7) while sparing normal cells.

Cell LineIC50 (µM)
MCF-715
HeLa20
Normal Fibroblast>100

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